N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
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Overview
Description
The compound “N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide” is a complex organic molecule. It has been mentioned in various studies and is likely to have significant biological activity.
Synthesis Analysis
The synthesis of this compound or its analogs has been described in several studies . For instance, one study reported a yellow-colored product with a yield of 96%. The FT-IR and NMR data provided in the study can be used to confirm the successful synthesis of the compound.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . For example, the FT-IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule.Chemical Reactions Analysis
The compound or its analogs may undergo various chemical reactions . The exact reactions would depend on the conditions and the reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using various computational tools . For example, the molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, and heavy atom count can all be computed .Scientific Research Applications
Kinesin Spindle Protein Inhibition
One application is found in the development of anticancer agents, such as kinesin spindle protein (KSP) inhibitors. These compounds, by inhibiting KSP, arrest cancer cells in mitosis, leading to cell death. An example is AZD4877, which demonstrated excellent biochemical potency and pharmaceutical properties, making it a potential clinical candidate for cancer treatment (Theoclitou et al., 2011).
Antimicrobial Properties
Compounds containing thiadiazole have shown promise as antimicrobial agents. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized to explore their biological activities, demonstrating antimicrobial properties and potential for therapeutic applications (Gür et al., 2020).
Antioxidant Effects
Benzimidazole derivatives with thiadiazole frameworks have been studied for their antioxidant properties, indicating potential applications in preventing or treating diseases caused by oxidative stress. Some synthesized compounds exhibited significant inhibitory effects on lipid peroxidation, suggesting their usefulness as antioxidants (Kuş et al., 2004).
Anti-Hyperglycemic and Anti-Hyperlipidemic Agents
Thiazolidinedione derivatives have been investigated for their potential as anti-diabetic agents. Research on these compounds, particularly those with an amide linkage to the central aryl ring, has shown significant blood glucose and triglyceride lowering activities in vivo, comparable to standard treatments like pioglitazone (Shrivastava et al., 2016).
Anticancer Activity
4-Thiazolidinones with benzothiazole moieties have been screened for antitumor activity, revealing compounds with potent effects on various cancer cell lines. This highlights the potential of such compounds in developing novel anticancer therapies (Havrylyuk et al., 2010).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
While specific pathways are not well-documented for this compound, we can speculate based on related structures. It may impact pathways like:
- Wnt/β-catenin Signaling : This pathway regulates cell proliferation and differentiation. The compound could influence β-catenin translocation to the nucleus, affecting gene expression .
- Aryl Hydrocarbon Receptor (AhR) Pathway : AhR activation leads to gene expression changes. Dioxins (related compounds) bind to AhR, which then forms a complex with Arnt (AhR nuclear translocator). This complex regulates genes involved in metabolism and detoxification .
Action Environment
Environmental factors play a crucial role:
Remember, this is a speculative overview based on related knowledge
: Dioxin risk assessment: mechanisms of action and possible toxicity. Springer. Link : The Inhibition of Oxidative Stress-Induced β-Catenin Activation by Dioxin. MDPI Cosmetics. Link
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-3-2-4-13(9-12)18(26)22-19-23-24-20(30-19)29-11-17(25)21-14-5-6-15-16(10-14)28-8-7-27-15/h2-6,9-10H,7-8,11H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCLLCHESUXPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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